
3-Bromo-5-chloro-2-hydroxypyridine
概要
説明
3-Bromo-5-chloro-2-hydroxypyridine is a chemical compound with the molecular formula C5H3BrClNO . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 3-Bromo-5-hydroxypyridine can be achieved by various routes, depending on the starting materials and reaction conditions. One common method involves the bromination of 3-hydroxypyridine with a brominating agent such as phosphorus tribromide or N-bromosuccinimide . Another method involves the decarboxylation of 5-bromopyridine-3-boric acid .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloro-2-hydroxypyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Physical And Chemical Properties Analysis
3-Bromo-5-chloro-2-hydroxypyridine has a molecular weight of 208.44 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 206.90865 g/mol .科学的研究の応用
Bromodomain Inhibition
3-Bromo-5-chloro-2-hydroxypyridine: has been studied for its potential as a bromodomain inhibitor . Bromodomains are involved in regulating gene expression by recognizing acetylated lysine residues on histone tails, which can affect cancer progression and inflammation . The compound’s ability to inhibit these domains could lead to new therapeutic strategies against diseases where epigenetics play a crucial role.
Molecular Docking Studies
The compound is used in molecular docking studies to predict its interaction with biological targets. This is crucial in drug design, where understanding the interaction between small molecules and proteins can guide the development of new drugs with higher efficacy and lower side effects .
Spectral Analysis
Spectral analysis: of 3-Bromo-5-chloro-2-hydroxypyridine provides insights into its electronic structure. Techniques like UV-visible spectroscopy are used to study the compound’s absorption and emission properties, which are essential for developing materials with specific optical characteristics .
Physicochemical Characterization
The compound’s physicochemical properties are characterized to understand its stability, reactivity, and suitability for various applications. This includes studying its molecular electrostatic potential, electronic localization function, and Fukui functions, which are important for predicting its behavior in chemical reactions .
Theoretical Investigations
Density Functional Theory (DFT): and Hartree-Fock (HF) methods are applied to theoretically investigate the molecular structure and properties of 3-Bromo-5-chloro-2-hydroxypyridine . These computational methods are vital for predicting the behavior of chemical compounds before they are synthesized in the lab .
Non-Covalent Interaction Analysis
The analysis of non-covalent interactions within the compound and between the compound and other molecules is crucial for understanding its binding properties. This is particularly important in the design of supramolecular structures and pharmaceuticals .
Safety and Hazards
3-Bromo-5-chloro-2-hydroxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
3-Bromo-5-chloro-2-hydroxypyridine is a bromodomain inhibitor . Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in gene regulation .
Mode of Action
The compound interacts with its targets (bromodomains) by binding to the acetylated lysine recognition pocket, thereby inhibiting the function of bromodomains . This interaction can lead to changes in gene expression and cellular processes .
Biochemical Pathways
As a bromodomain inhibitor, it likely impacts pathways related to gene expression and chromatin remodeling .
Result of Action
The molecular and cellular effects of 3-Bromo-5-chloro-2-hydroxypyridine’s action are largely dependent on the specific bromodomains it inhibits. Generally, bromodomain inhibition can lead to changes in gene expression, potentially impacting various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-5-chloro-2-hydroxypyridine. For instance, the compound’s solubility might be affected by the pH of the environment . More research is needed to fully understand these influences.
特性
IUPAC Name |
3-bromo-5-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCVJZRBMDESEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369420 | |
| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-hydroxypyridine | |
CAS RN |
137628-16-1 | |
| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloropyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


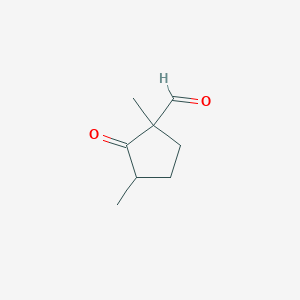
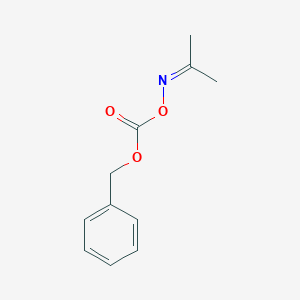



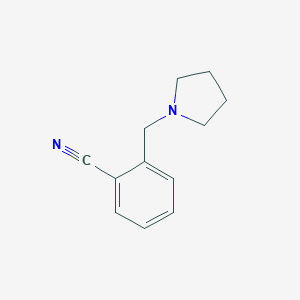
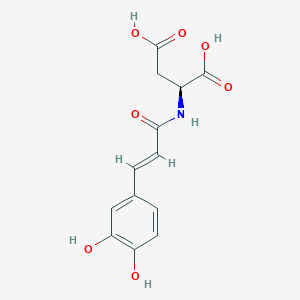
![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B148891.png)
![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)

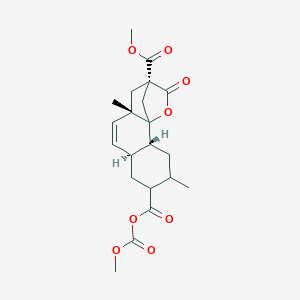
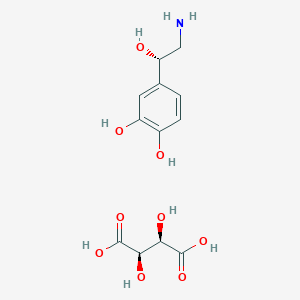
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)